molecular formula C12H13N3O2 B2959810 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid CAS No. 1856025-02-9

3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2959810
CAS No.: 1856025-02-9
M. Wt: 231.255
InChI Key: VRYVLUJKNPKTIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a 3-methylbenzyl substituent at the N1 position, an amino group at C3, and a carboxylic acid moiety at C2. Pyrazole derivatives are renowned for their biological relevance, particularly in medicinal chemistry and agrochemical applications . The carboxylic acid group enhances solubility and facilitates interactions with biological targets, while the 3-methylbenzyl group contributes to lipophilicity, influencing membrane permeability and binding affinity.

Properties

IUPAC Name

3-amino-1-[(3-methylphenyl)methyl]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-3-2-4-9(5-8)6-15-7-10(12(16)17)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYVLUJKNPKTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=N2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the 3-Methylbenzyl Group: This can be achieved through alkylation reactions using 3-methylbenzyl halides.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with a pyrazole ring substituted with an amino group, a carboxylic acid group, and a 3-methylbenzyl group. It has a molecular formula of C12H13N3O2C_{12}H_{13}N_{3}O_{2} and a molecular weight of approximately 231.25 g/mol. This compound is investigated for its potential in medicinal chemistry and materials science, owing to its unique structural features and reactivity. Research indicates it possesses significant biological activity, particularly as a pharmacophore in drug design with anti-inflammatory and anticancer properties. The compound interacts with biological macromolecules via hydrogen bonding and ionic interactions, which may modulate the activity of target molecules.

Applications in Medicinal Chemistry

  • Anti-inflammatory and Anticancer Agent: this compound is explored for its potential as an anti-inflammatory and anticancer agent.
  • Pharmacophore in Drug Design: It is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, especially for treating diseases like cancer and infectious diseases.
  • Enzyme and Receptor Binding: Studies show that this compound can effectively bind to specific enzymes and receptors. The amino and carboxylic acid groups allow for multiple interaction modes, including hydrogen bonding and π-π stacking interactions, which are crucial for modulating biological activity.

Applications in Materials Science

  • Development of Advanced Materials: This compound is used in developing advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity under specific conditions.

Mechanism of Action

The mechanism of action of 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The biological and physicochemical properties of pyrazole-4-carboxylic acids are highly dependent on substituents at the N1, C3, and C4 positions. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Pyrazole-4-Carboxylic Acid Derivatives
Compound Name Substituents (N1, C3, C4) Key Properties/Activities References
3-Amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid N1: 3-methylbenzyl; C3: NH₂; C4: COOH High lipophilicity (3-methylbenzyl); potential enzyme inhibition inferred from analogs -
Y-700 (1-(3-Cyano-4-neophenyl)-1H-pyrazole-4-carboxylic acid) N1: 3-cyano-4-neophenyl; C4: COOH Xanthine oxidase (XO) inhibitor; IC₅₀ = 5.8 nM (vs. 260 nM for allopurinol)
Methyl 3-amino-1-(2-chlorobenzyl)-1H-pyrazole-4-carboxylate N1: 2-chlorobenzyl; C4: COOCH₃ Ester form improves cell permeability; pKa = 1.40 (predicted)
3-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid N1: 2,2-difluoroethyl; C3: NH₂; C4: COOH Fluorine enhances metabolic stability; molecular weight = 191.14 g/mol
6-Methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid N1: 3-(trifluoromethyl)benzyl; C3: CH₃; C6: COOH Anticancer activity via mTOR/p70S6K inhibition; induces autophagy in prostate cancer

Key Observations

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 3-cyano-4-neophenyl group in Y-700 enhances XO inhibition (IC₅₀ = 5.8 nM) by promoting competitive binding to the enzyme’s active site . Fluorinated analogs (e.g., 2,2-difluoroethyl or trifluoromethyl groups) improve metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative degradation .

Carboxylic Acid vs. Ester Derivatives :

  • Carboxylic acid derivatives (e.g., the target compound) exhibit higher solubility in aqueous environments, favoring interactions with polar enzyme pockets. In contrast, ester derivatives (e.g., methyl or ethyl esters) are more lipophilic, enhancing cellular uptake but requiring hydrolysis for activation .

Anticancer Applications :

  • The trifluoromethylbenzyl-substituted analog (6-methyl-1-(3-(trifluoromethyl)benzyl)pyrazole-3-carboxylic acid) demonstrates potent anti-proliferative effects in prostate cancer via autophagy induction and mTOR pathway inhibition . This suggests that bulky, hydrophobic substituents at N1 may enhance interactions with kinase domains.

Crystallography and Stability: Hydrogen-bonding networks in pyrazole derivatives (e.g., 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid) stabilize crystal structures, influencing solubility and formulation stability .

Biological Activity

3-Amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including anti-inflammatory, anti-cancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O2C_{11}H_{12}N_{4}O_{2}, with a molecular weight of 216.24 g/mol. The structural representation is as follows:

SMILES C1=CC=C(C=C1)CN2C=C(C(=N2)N)C(=O)O\text{SMILES }C1=CC=C(C=C1)CN2C=C(C(=N2)N)C(=O)O

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential in different therapeutic areas.

1. Anti-Cancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of HeLa and A375 cells, with IC50 values indicating potent anti-proliferative effects (IC50 < 10 µM) .

Cell LineIC50 (µM)Reference
HeLa<10
A375<10

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example, it has shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The selectivity profile indicates a significant preference for CDK2 over CDK9, with an IC50 of 0.36 µM for CDK2 .

EnzymeIC50 (µM)Selectivity
CDK20.36High
CDK91.8Moderate

3. Anti-Inflammatory Effects

In addition to its anti-cancer properties, the compound has been investigated for anti-inflammatory activities. It was found to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: In Vitro Cytotoxicity
A study conducted on various human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The results indicated that the compound could induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study 2: Enzyme Interaction Studies
Another investigation focused on the interaction of this compound with CDKs revealed that it binds effectively to the ATP-binding site, inhibiting kinase activity and leading to cell cycle arrest in treated cells.

Q & A

Q. What are the common synthetic routes for 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid, and what intermediates are critical?

The synthesis typically involves cyclocondensation of 3-methylbenzylamine with β-ketoesters (e.g., ethyl acetoacetate) to form a pyrazole ring, followed by hydrolysis of the ester group to yield the carboxylic acid. Key intermediates include methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate, which is synthesized via hydrazine hydrate-mediated cyclization . Hydrolysis conditions (e.g., NaOH or LiOH in aqueous THF/MeOH) are critical to avoid decarboxylation .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrazole ring structure, benzyl substitution, and carboxylic acid functionality. Infrared (IR) spectroscopy identifies the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while X-ray crystallography resolves stereochemical ambiguities .

Q. How does the 3-methylbenzyl substituent influence the compound’s reactivity?

The electron-donating methyl group on the benzyl ring enhances steric hindrance, affecting regioselectivity in substitution reactions. For example, it directs electrophilic attacks to the para position of the benzyl group and stabilizes intermediates during nucleophilic substitutions at the pyrazole’s amino group .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without industrial infrastructure?

Lab-scale optimization involves:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions during ester hydrolysis . Contradictions in yield reports (e.g., 45–75%) often stem from impurities in hydrazine hydrate or incomplete ester hydrolysis, necessitating rigorous purification (e.g., flash chromatography) .

Q. What strategies address conflicting data in biological activity studies (e.g., anti-cancer vs. anti-inflammatory effects)?

Discrepancies arise from assay-specific conditions (e.g., cell line variability) or metabolite interference. Mitigation strategies include:

  • Dose-response validation : Test multiple concentrations (e.g., 1–100 µM) across cell lines.
  • Metabolite profiling : Use LC-MS to identify active metabolites.
  • Target specificity assays : Employ kinase profiling or receptor-binding studies to clarify mechanisms .

Q. How can computational methods predict the compound’s interactions with biological targets?

Density Functional Theory (DFT) calculations optimize the molecule’s geometry and electrostatic potential maps, identifying hydrogen-bonding sites (e.g., carboxylic acid and amino groups). Molecular docking (e.g., AutoDock Vina) simulates binding to targets like cyclooxygenase-2 (COX-2) or mTOR, guiding derivative design for enhanced affinity .

Q. What are the challenges in modifying the pyrazole ring for selective functionalization?

The amino and carboxylic acid groups are highly reactive, complicating selective derivatization. Solutions include:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for the amino group during esterification.
  • Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to functionalize specific pyrazole positions .

Methodological Considerations

Q. How should researchers handle stability issues during storage?

The compound is hygroscopic and prone to oxidation. Store under inert gas (argon) at –20°C in amber vials. Purity must be verified via HPLC before use, as degradation products (e.g., decarboxylated analogs) can skew bioactivity results .

Q. What are best practices for reconciling spectral data contradictions (e.g., NMR shifts)?

  • Solvent standardization : Use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃).
  • pH adjustment : Carboxylic acid protonation in acidic media alters ¹H NMR shifts.
  • Cross-validate : Compare with computed NMR spectra (e.g., using Gaussian) .

Applications in Drug Discovery

Q. How can this scaffold be tailored for kinase inhibition (e.g., mTOR/p70S6K)?

Structural analogs with trifluoromethyl or chloro substituents on the benzyl ring show enhanced ATP-competitive binding to kinases. Introduce sulfonamide or amide groups at the 4-position to improve solubility and target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.